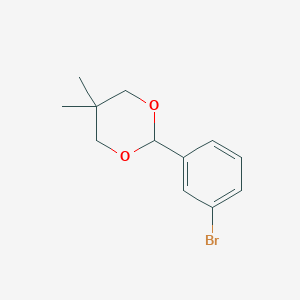
2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane
Cat. No. B8397764
M. Wt: 271.15 g/mol
InChI Key: DLIANJNZCYTSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08420626B2
Procedure details


A solution consisting of o-bromobenzaldehyde (150 mmol), neopentyl glycol (180 mmol), pyridyl p-tolylsulfonate (15 mmol) and benzene (800 ml) was refluxed and azeotropic dewatered for 6 hours. The reaction mixture was cooled and diluted with water. The aqueous phase was extracted with ethyl acetate. The combined organic phase was washed with saturated sodium chloride aqueous solution, dried (Na2SO4), filtrated, concentrated and column separated (eluant: n-hexane/ethyl acetate system) to give 35.1 g of a white solid ketal, yield 86%.





Name
Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[Br:1]C1C=CC=CC=1C=O.[OH:10][CH2:11][C:12]([CH3:16])([CH2:14][OH:15])[CH3:13].[C:17]1([CH3:33])[CH:22]=[CH:21][C:20](S(OC2C=CC=CN=2)(=O)=O)=[CH:19][CH:18]=1.C1C=CC=CC=1>O>[Br:1][C:19]1[CH:18]=[C:17]([CH:33]2[O:15][CH2:14][C:12]([CH3:16])([CH3:13])[CH2:11][O:10]2)[CH:22]=[CH:21][CH:20]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
180 mmol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C)(CO)C
|
Step Three
|
Name
|
|
|
Quantity
|
15 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC1=NC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with saturated sodium chloride aqueous solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
column separated (eluant: n-hexane/ethyl acetate system)
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)C1OCC(CO1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.1 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 863% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
